molecular formula C18H22N2O4S2 B2607128 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,5-dimethylbenzenesulfonamide CAS No. 946338-15-4

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,5-dimethylbenzenesulfonamide

Cat. No. B2607128
CAS RN: 946338-15-4
M. Wt: 394.5
InChI Key: ZHDLHKZNJNFMKB-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include the type of molecule (e.g., small molecule, biologic), its classification (e.g., organoheterocyclic compound, phenylpiperidine), and its intended use or indication .


Molecular Structure Analysis

This involves analyzing the 3D structure of the molecule, which can be determined using techniques like X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, polarity, and reactivity .

Scientific Research Applications

Synthesis and Docking Studies

Research demonstrates the synthesis of novel compounds, including those bearing the benzenesulfonamide moiety, with applications in antimycobacterial activity. For instance, compounds have been developed with significant activity against Mycobacterium tuberculosis, utilizing structure-activity relationship (SAR) analyses and docking studies to optimize effectiveness (Ghorab et al., 2017).

Biological Evaluation for Therapeutic Applications

Certain derivatives have been evaluated for a range of potential therapeutic applications. This includes anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For example, celecoxib derivatives exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, suggesting their potential as therapeutic agents (Küçükgüzel et al., 2013).

Molecular Docking and Cytotoxicity Studies

Studies include the synthesis of triazole thymine derivatives, characterized by spectroscopic studies, with in vitro cytotoxic activities evaluated against human cancer cell lines. Molecular docking studies of these compounds have shown promising interactions with amino acid residues of receptors, indicating potential as anticancer drugs (Almashal et al., 2020).

COX-2 Inhibition and Anti-inflammatory Properties

Research has also focused on the design and synthesis of sulfonamide derivatives as selective cyclooxygenase-2 (COX-2) inhibitors, demonstrating enhanced selectivity through structural modifications. These findings are critical in the development of novel anti-inflammatory agents with reduced side effects (Hashimoto et al., 2002).

Mechanism of Action

Target of Action

The primary target of the compound N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,5-dimethylbenzenesulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and growth.

Mode of Action

It is known to interact with its target, cdk2 . This interaction may result in changes to the cell cycle, potentially inhibiting cell division and growth.

Biochemical Pathways

Given its interaction with CDK2 , it is likely to impact pathways related to cell cycle regulation and cell division.

Result of Action

Given its interaction with CDK2 , it is likely to influence cell division and growth.

properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-13-5-6-15(3)18(11-13)26(23,24)19-17-12-16(8-7-14(17)2)20-9-4-10-25(20,21)22/h5-8,11-12,19H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDLHKZNJNFMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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